Methyl 5-((4-chlorobenzyl)amino)nicotinate
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Overview
Description
Methyl 5-((4-chlorobenzyl)amino)nicotinate: is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is a derivative of nicotinic acid and features a chlorobenzyl group attached to the amino group at the 5-position of the nicotinate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-chlorobenzyl)amino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-chlorobenzylamine.
Esterification: Nicotinic acid is esterified to form methyl nicotinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-chlorobenzyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 5-((4-chlorobenzyl)amino)nicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 5-((4-chlorobenzyl)amino)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Methyl 5-((4-chlorobenzyl)amino)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the chlorobenzyl group, resulting in different chemical properties and applications.
4-Chlorobenzylamine: Serves as a precursor in the synthesis of this compound and has distinct uses in organic synthesis.
Nicotinic acid derivatives: Various derivatives of nicotinic acid exhibit unique biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
methyl 5-[(4-chlorophenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-14(18)11-6-13(9-16-8-11)17-7-10-2-4-12(15)5-3-10/h2-6,8-9,17H,7H2,1H3 |
InChI Key |
RCZXVPITFRHVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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